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Introduction

Sirtuin 3 (SIRT3) is a primary mitochondrial NAD+-dependent deacetylase that plays a critical
role in regulating mitochondrial function and cellular metabolism.[1][2][3] It is involved in a wide
array of cellular processes, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and
the electron transport chain.[4] SIRT3 acts as a nutrient sensor, with its activity being
modulated by the cellular energy state.[4] Dysregulation of SIRT3 has been implicated in
various human diseases, including metabolic disorders, cardiovascular diseases,
neurodegenerative diseases, and cancer, making it a promising therapeutic target.[3]

Understanding the protein-protein interactions of SIRT3 is crucial for elucidating its biological
functions and its role in disease pathogenesis. Mass spectrometry-based proteomics has
emerged as a powerful tool for the unbiased identification and quantification of protein
interactomes. This application note provides detailed protocols for the identification of the
SIRT3 interactome using co-immunoprecipitation coupled with mass spectrometry (Co-IP-MS).

Quantitative Data Presentation
SIRT3 Interacting Proteins Identified by Mass
Spectrometry
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The following table summarizes a selection of proteins identified as potential SIRT3 interactors
in quantitative proteomics studies. These studies typically employ techniques like label-free
guantification or Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to compare the
abundance of proteins co-immunoprecipitated with SIRT3 versus a control.
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Experimental Protocols

Protocol 1: Co-immunoprecipitation (Co-IP) of SIRT3 and
Interacting Proteins

This protocol describes the immunoprecipitation of endogenous or overexpressed SIRT3 from
cell lysates to isolate its interacting protein complexes.

Materials:

o Cell Lysis Buffer: 50 mM Tris-HCI pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and
protease inhibitor cocktail.

e Wash Buffer: 50 mM Tris-HCI pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40.
» Elution Buffer: 0.1 M Glycine-HCI, pH 2.5.

o Neutralization Buffer: 1 M Tris-HCI, pH 8.5.

e Anti-SIRT3 antibody or anti-tag antibody (e.g., anti-FLAG, anti-HA).

o Control IgG antibody (from the same species as the primary antibody).

e Protein A/G magnetic beads.

Procedure:
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e Cell Lysis:

1. Harvest cells and wash twice with ice-cold PBS.

2. Lyse the cell pellet with ice-cold Cell Lysis Buffer on ice for 30 minutes with intermittent
vortexing.

3. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

4. Transfer the supernatant to a new pre-chilled tube.

e Pre-clearing the Lysate:

1. Add control IgG and Protein A/G magnetic beads to the cell lysate.

2. Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

3. Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

e Immunoprecipitation:

1. Add the anti-SIRT3 antibody or control IgG to the pre-cleared lysate.

2. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

3. Add Protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C.

e Washing:

1. Pellet the beads on a magnetic stand and discard the supernatant.

2. Wash the beads three times with ice-cold Wash Buffer.

o Elution:

1. Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-
10 minutes at room temperature.

2. Pellet the beads and transfer the eluate to a new tube containing Neutralization Buffer.
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Protocol 2: Sample Preparation for Mass Spectrometry

This protocol outlines the steps for preparing the Co-IP eluate for mass spectrometry analysis.

Materials:

Dithiothreitol (DTT)

o lodoacetamide (IAA)

e Trypsin (mass spectrometry grade)
e Ammonium bicarbonate

e Formic acid

» Acetonitrile

o C18 desalting spin tips

Procedure:

e Reduction and Alkylation:

1. Add DTT to the eluate to a final concentration of 10 mM and incubate at 56°C for 30
minutes.

2. Cool the sample to room temperature and add IAA to a final concentration of 55 mM.
Incubate in the dark for 20 minutes.

« In-solution Digestion:

1. Dilute the sample with ammonium bicarbonate to reduce the concentration of any
denaturants.

2. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

e Desalting:
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1. Acidify the digest with formic acid to a final concentration of 0.1%.
2. Desalt the peptides using C18 spin tips according to the manufacturer's instructions.

3. Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.

o Sample Concentration and Reconstitution:
1. Dry the eluted peptides in a vacuum centrifuge.

2. Reconstitute the dried peptides in a small volume of 0.1% formic acid for LC-MS/MS
analysis.

Protocol 3: SIRT3 Deacetylase Activity Assay

This fluorometric assay is used to measure the deacetylase activity of SIRT3, which can be
useful for validating the functional consequences of protein interactions.

Materials:

SIRT3 enzyme

Fluorogenic SIRT3 substrate (e.g., a peptide containing an acetylated lysine residue)

NAD+

Developer solution

Assay buffer
Procedure:

e Prepare a reaction mixture containing SIRT3 enzyme, the fluorogenic substrate, and NAD+
in the assay buffer.

¢ Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

» Stop the reaction and add the developer solution.
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o Measure the fluorescence intensity using a fluorescence plate reader at the appropriate
excitation and emission wavelengths.

o The fluorescence signal is proportional to the deacetylase activity of SIRT3.

Protocol 4: Detection of Protein S-nitrosylation by Mass
Spectrometry (Biotin Switch Assay)

This protocol is designed to identify S-nitrosylated cysteine residues on proteins.

Materials:

Blocking Buffer: HEN buffer (250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine)
with 2.5% SDS and 20 mM S-methyl methanethiosulfonate (MMTS).

Reducing Solution: HEN buffer with 1% SDS and 20 mM sodium ascorbate.

Labeling Reagent: Biotin-HPDP.

Streptavidin-agarose beads.

Procedure:

» Blocking Free Thiols:
1. Lyse cells in HEN buffer containing protease inhibitors.
2. Add Blocking Buffer and incubate at 50°C for 30 minutes to block free cysteine residues.
3. Remove excess MMTS by acetone precipitation.

e Reduction of S-nitrosothiols:

1. Resuspend the protein pellet in Reducing Solution to specifically reduce S-nitrosylated
cysteines to free thiols.

 Biotinylation:
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1. Add Biotin-HPDP to the reduced sample to label the newly formed free thiols.

2. Incubate for 1 hour at room temperature.

e Enrichment of Biotinylated Proteins:

1. Incubate the labeled protein sample with streptavidin-agarose beads to capture the
biotinylated proteins.

2. Wash the beads extensively to remove non-specifically bound proteins.
» Elution and Digestion:
1. Elute the biotinylated proteins from the beads.
2. Proceed with reduction, alkylation, and tryptic digestion as described in Protocol 2.

3. The biotinylated peptides can then be identified by LC-MS/MS.

Mandatory Visualization

© 2025 BenchChem. All rights reserved. 9/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b492446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Cell Culture/
Tissue Sample

l

Cell Lysis

Co-Immunoprecipitation
(Anti-SIRT3)

Elution of

Protein Complexes

In-solution Tryptic
Digestion

LC-MS/MS Analysis

Data Analysis

(Protein Identification
& Quantification)

SIRT3 Interactome

Click to download full resolution via product page

Caption: Experimental workflow for identifying the SIRT3 interactome.

© 2025 BenchChem. All rights reserved. 10/14 Tech Support


https://www.benchchem.com/product/b492446?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b492446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Caloric Restriction/
Stress

upregulates

Increased NAD+

activates

deacetylates deacetylates &
activates activates

Antioxidant Proteins
(SOD2)

Metabolic Enzymes
(ACSS2, IDH2, etc.)

@olic Home@ @ed Oxidative@

Click to download full resolution via product page

Caption: Simplified SIRT3 signaling pathway.
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Caption: Logical flow of a SIRT3 interactome study.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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